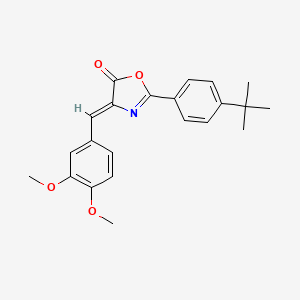
(4Z)-2-(4-tert-butylphenyl)-4-(3,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butylphenyl group and a dimethoxyphenylmethylidene group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Attachment of the dimethoxyphenylmethylidene group: This can be done through a condensation reaction with the appropriate aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, acids, or bases can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential in treating various diseases. The compound’s unique structure may allow it to interact with specific biological targets.
Industry
In the industrial sector, (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- (4Z)-2-(4-METHYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(4-ETHYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the dimethoxyphenylmethylidene group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
属性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
(4Z)-2-(4-tert-butylphenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)16-9-7-15(8-10-16)20-23-17(21(24)27-20)12-14-6-11-18(25-4)19(13-14)26-5/h6-13H,1-5H3/b17-12- |
InChI 键 |
KSDNDVAZEXKIMZ-ATVHPVEESA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)O2 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


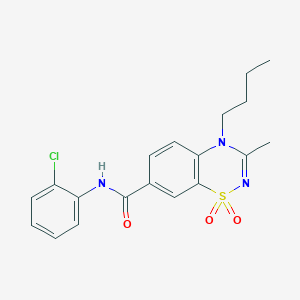
![7-methyl-5-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11224611.png)
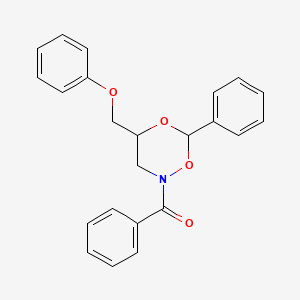
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11224623.png)
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11224635.png)
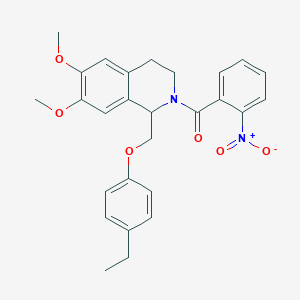
![2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide](/img/structure/B11224640.png)
![6-allyl-N-(4-bromo-2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11224645.png)
![1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11224650.png)

![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B11224658.png)
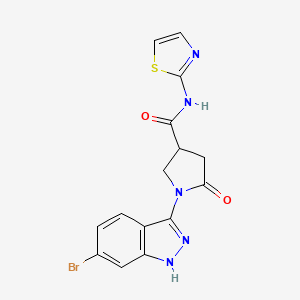
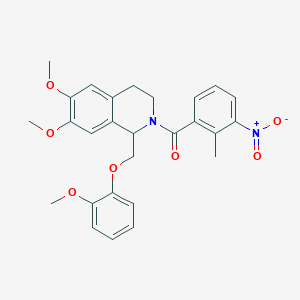
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B11224681.png)
